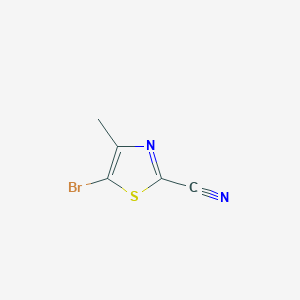

5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile is a chemical compound with the molecular formula C5H3BrN2S. It is a solid substance . It is involved in the blockage of the bradykinin B2 receptors providing therapeutic benefit in hereditary angioedema (HAE) and potentially in many other diseases .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, 5-Bromothiazole can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another study reported the synthesis of a similar compound, where the yield was 2.54 g (97%), and the melting point was 230–232 °C .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to various products. For instance, one study reported that compounds similar to this compound demonstrated satisfactory potent xanthine oxidase inhibitory activities .

Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 74-75 °C . Its molecular weight is 203.06 .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Coordinated Compliance of Exchange Rules : Research on dihydrofuran carbonitrile derivatives, including compounds related to 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile, has demonstrated the coordinated compliance of chloro-methyl and bromo-methyl exchange rules. These compounds were synthesized and analyzed, showing isomorphous and isostructural properties as confirmed by X-ray crystallography and Hirshfeld surface analysis. The global reactivity parameters were assessed, and drug-likedness studies were conducted via molecular docking analysis, comparing binding affinities with standard drugs like fluconazole (Rajni Swamy et al., 2020).

Chemical Transformations

- Regioselective Hydrodehalogenation : The regioselective hydrodehalogenation of dihaloisothiazole-4-carbonitriles to produce haloisothiazole-4-carbonitriles has been explored. This process involves treating 3,5-dibromoisothiazole-4-carbonitrile with reducing agents to selectively remove bromine atoms, yielding compounds with potential for further chemical modifications (Ioannidou & Koutentis, 2011).

Catalytic Applications and Reactions

- Suzuki Coupling Reactions : The regiospecific Suzuki coupling of dichloroisothiazole-4-carbonitrile has been achieved, leading to chloro-5-(aryl and methyl)-isothiazole-4-carbonitriles. This method was optimized for various conditions, showcasing the utility of such compounds in forming arylated products under catalytic conditions (Christoforou et al., 2003).

Mécanisme D'action

Target of Action

Thiazole derivatives are known to have diverse biological activities and can interact with multiple targets. For instance, some thiazole compounds have been found to have antimicrobial, antifungal, antiviral, and antitumor properties .

Mode of Action

The exact mode of action can vary depending on the specific thiazole compound and its targets. Some thiazole compounds work by interacting with enzymes or receptors, thereby altering their function .

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways depending on their specific targets. For instance, some thiazole-based antitumor drugs work by interfering with DNA replication or protein synthesis .

Result of Action

The molecular and cellular effects of thiazole compounds depend on their specific targets and mode of action. For example, thiazole-based antitumor drugs can lead to cell death by causing DNA damage .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to have a wide range of medicinal and biological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazole derivatives have been found to have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid substance and is stored under inert gas (nitrogen or Argon) at 2-8°C .

Dosage Effects in Animal Models

It is known that the compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors .

Propriétés

IUPAC Name |

5-bromo-4-methyl-1,3-thiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c1-3-5(6)9-4(2-7)8-3/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOVRWQIWSSXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2609906.png)

![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)

![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)

amino}acetamide](/img/structure/B2609912.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/no-structure.png)

![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)